N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Overview
Description
N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a heterocyclic compound with a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate with ethylamine . The reaction is carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Pyridazine and Pyridazinone Derivatives: Known for their pharmacological activities, these compounds share some structural similarities with N-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide.
Uniqueness
This compound is unique due to its specific structure and the resulting biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-ethyl-3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-12-11(16)7-3-4-9-8(5-7)6-10(15)14-13-9/h6-7H,2-5H2,1H3,(H,12,16)(H,14,15) |
InChI Key |
LHTOJJMAALLKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCC2=NNC(=O)C=C2C1 |
Origin of Product |
United States |
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